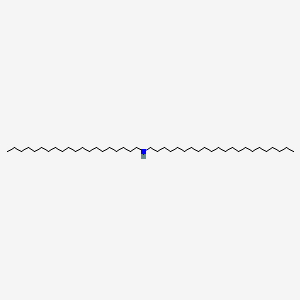

N-Icosyldocosylamine

Description

The evidence primarily discusses aliphatic amines (e.g., Dodecylamine, a C12 primary amine) and nitrosamines (e.g., N-Nitrosodimethylamine, a potent carcinogen). These compounds share functional groups (amine or nitroso groups) but differ significantly in chain length, toxicity, and applications. For example:

Properties

CAS No. |

7268-58-8 |

|---|---|

Molecular Formula |

C42H87N |

Molecular Weight |

606.1 g/mol |

IUPAC Name |

N-icosyldocosan-1-amine |

InChI |

InChI=1S/C42H87N/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42-43-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42H2,1-2H3 |

InChI Key |

SDGDJTPRANMWBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Icosyldocosylamine typically involves the reaction of a long-chain fatty acid with an amine. One common method is the reductive amination of a long-chain aldehyde with a long-chain amine. This reaction is usually carried out under mild conditions using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of N-Icosyldocosylamine can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Icosyldocosylamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

Reduction: The compound can be reduced to form a primary amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-Icosyldocosylamine has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

Biology: The compound is studied for its potential role in cell membrane structure and function.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with lipid membranes.

Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of N-Icosyldocosylamine involves its interaction with lipid membranes. The long hydrocarbon chain allows it to insert into the lipid bilayer, altering the membrane’s properties. This can affect various cellular processes, including membrane fluidity, permeability, and signaling pathways.

Comparison with Similar Compounds

Comparison of Structurally Similar Compounds

Aliphatic Amines

Nitrosamines

Key Research Findings

- Toxicity : Nitrosamines like NDMA exhibit extreme toxicity even at low doses (e.g., LD₅₀ in µg/kg ranges), while aliphatic amines like Dodecylamine pose lower acute risks but require precautions against prolonged exposure .

- Synthesis : Isoxazole/isoxazoline hybrids and other amine derivatives often involve reactions with aldoximes and halogenating agents, highlighting the reactivity of amine precursors .

- Regulatory Scrutiny: Nitrosamines face strict controls due to carcinogenicity, with OSHA mandating enclosed handling systems and biological safety hoods for NDMA .

Biological Activity

N-Icosyldocosylamine is a long-chain fatty amine that has garnered attention for its potential biological activities. This compound, characterized by a long hydrophobic tail, has been synthesized and studied for its antimicrobial properties, cytotoxicity, and interaction with various biological systems. This article reviews the biological activity of N-Icosyldocosylamine, highlighting its antimicrobial efficacy, cytotoxic effects, and structure-activity relationships based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that N-Icosyldocosylamine exhibits significant antimicrobial activity against a range of pathogens. This includes effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as mycobacterial strains including Mycobacterium tuberculosis.

Table 1: Antimicrobial Efficacy of N-Icosyldocosylamine

The compound's MIC values indicate that it is comparable to or even more effective than clinically used antibiotics like ampicillin and isoniazid. Notably, certain derivatives of N-Icosyldocosylamine showed submicromolar activity against MRSA strains, suggesting strong potential for therapeutic applications.

Cytotoxicity Studies

In assessing the safety profile of N-Icosyldocosylamine, cytotoxicity tests were conducted on various mammalian cell lines. The results indicated that many derivatives exhibited low toxicity levels, making them suitable candidates for further development as antimicrobial agents.

Table 2: Cytotoxicity Results

| Cell Line | Cytotoxic Concentration (IC50) | Reference |

|---|---|---|

| Primary porcine monocyte-derived macrophages | Not significant | |

| Cancer cell lines | Varies by derivative |

The low cytotoxicity observed in primary cells suggests that N-Icosyldocosylamine could be utilized in therapeutic contexts without significant adverse effects on human cells.

Structure-Activity Relationships

The biological activity of N-Icosyldocosylamine is influenced by its structural components. The presence of long hydrophobic chains enhances its interaction with lipid membranes, which is critical for its antimicrobial action. Studies have shown that modifications to the amine structure can significantly alter the potency and spectrum of activity.

Key Findings:

- Hydrophobicity : Increased hydrophobic character correlates with enhanced membrane disruption capabilities.

- Substituent Effects : The introduction of halogen atoms in specific positions has been shown to increase antibacterial activity significantly.

Case Studies

A series of experiments were conducted to evaluate the efficacy of N-Icosyldocosylamine derivatives against various pathogens:

- In Vitro Testing Against MRSA : A study highlighted the effectiveness of specific derivatives in inhibiting MRSA growth, showing a decrease in colony-forming units (CFU) after treatment.

- Biofilm Formation Inhibition : Certain compounds demonstrated the ability to inhibit biofilm formation in S. aureus, which is crucial for treating chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.